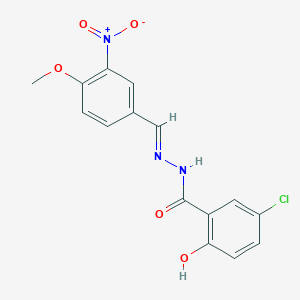
3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide, also known as DCMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. DCMF is a member of the acrylamide family of compounds and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide involves its binding to a specific site on proteins called the hydrophobic pocket. This binding can cause changes in the protein's conformation, which can affect its function and activity. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein it binds to. For example, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. This compound has also been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor, which is involved in neurotransmission.
実験室実験の利点と制限
One of the main advantages of using 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide in lab experiments is its specificity for certain proteins. This specificity can help researchers study the function and activity of specific proteins in a more targeted way. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of interest is the use of this compound as a tool for studying protein-protein interactions and protein function. Additionally, researchers are exploring the use of this compound in combination with other compounds to enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in drug discovery and development. Its unique chemical structure and properties make it a valuable tool for studying protein function and activity. While there are limitations to its use in lab experiments, the future directions for research on this compound are promising and could lead to the development of new therapies for various diseases.
合成法
The synthesis of 3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2,4-dichlorophenyl isocyanate and 4-methyl-2-nitroaniline in the presence of a base. The reaction yields this compound as a yellow crystalline solid.
科学的研究の応用
3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)acrylamide has been extensively studied for its potential applications in drug discovery and development. One of the most promising applications of this compound is its use as a tool for studying the mechanism of action of various drugs. This compound has been shown to bind to a specific site on proteins, which can help researchers understand how drugs interact with proteins in the body.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-2-6-14(15(8-10)20(22)23)19-16(21)7-4-11-3-5-12(17)9-13(11)18/h2-9H,1H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANHMDPZUMVGCP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B5907957.png)

![4-[3-(4-methoxyphenyl)acryloyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5907970.png)
![5-[(2-methyl-2H-chromen-3-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907991.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908001.png)
![4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5908004.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5908009.png)
![3-{5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5908014.png)

![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)

![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
